2-Chloro-acetyl-2-13C Chloride
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Overview
Description
2-Chloro-acetyl-2-13C Chloride is a chlorinated acyl chloride, which is a bifunctional compound. This compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications. It is a colorless to yellow liquid with a molecular formula of C2H2Cl2O and a molar mass of 113.94 g/mol .
Preparation Methods
2-Chloro-acetyl-2-13C Chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: This method uses an oxidizing agent to convert vinylidene chloride to this compound.
Addition of Chlorine to Ketene: This involves the reaction of ketene with chlorine gas.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reagents can be used to convert chloroacetic acid to this compound.
Chemical Reactions Analysis
2-Chloro-acetyl-2-13C Chloride undergoes various types of chemical reactions:
Substitution Reactions: The acyl chloride group can easily form esters and amides when reacted with alcohols and amines, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: When exposed to water, it hydrolyzes to form chloroacetic acid and hydrochloric acid.
Scientific Research Applications
2-Chloro-acetyl-2-13C Chloride is used in various scientific research applications:
Metabolic Research: It is used in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative detection.
Mechanism of Action
The mechanism of action of 2-Chloro-acetyl-2-13C Chloride involves its bifunctional nature. The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is utilized in various synthetic pathways, including the synthesis of pharmaceuticals like lidocaine .
Comparison with Similar Compounds
2-Chloro-acetyl-2-13C Chloride can be compared with other chlorinated acyl chlorides:
Chloroacetyl Chloride: Similar in structure but not labeled with carbon-13.
Phenacyl Chloride: Used as a tear gas and in the synthesis of pharmaceuticals.
Monochloroacetyl Chloride: Another chlorinated acyl chloride used in various industrial applications.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic labeling.
Properties
Molecular Formula |
C2H2Cl2O |
---|---|
Molecular Weight |
113.93 g/mol |
IUPAC Name |
2-chloroacetyl chloride |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |
InChI Key |
VGCXGMAHQTYDJK-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH2](C(=O)Cl)Cl |
Canonical SMILES |
C(C(=O)Cl)Cl |
Origin of Product |
United States |
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